molecular formula C20H24IN5O B14971482 2-[4-(4-Iodobenzoyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine

2-[4-(4-Iodobenzoyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine

Cat. No.: B14971482
M. Wt: 477.3 g/mol
InChI Key: QNSAUJVSQBDDPH-UHFFFAOYSA-N
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Description

2-[4-(4-Iodobenzoyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine is a complex organic compound that features a combination of piperazine, pyrimidine, and pyrrolidine moieties

Preparation Methods

The synthesis of 2-[4-(4-Iodobenzoyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine typically involves multiple steps:

    Formation of the piperazine derivative: This step involves the reaction of 4-iodobenzoyl chloride with piperazine to form 4-(4-iodobenzoyl)piperazine.

    Synthesis of the pyrimidine core: The pyrimidine core is synthesized through a series of reactions starting from appropriate precursors such as 4-methyl-6-chloropyrimidine.

    Coupling reaction: The final step involves the coupling of the piperazine derivative with the pyrimidine core in the presence of a base and a suitable solvent to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-[4-(4-Iodobenzoyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine can undergo various chemical reactions:

    Substitution reactions: The iodine atom in the 4-iodobenzoyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine and pyrimidine moieties.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[4-(4-Iodobenzoyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine has several scientific research applications:

    Medicinal chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Biological studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Pharmaceutical development: The compound is explored for its potential to be developed into a drug candidate.

Mechanism of Action

The mechanism of action of 2-[4-(4-Iodobenzoyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2-[4-(4-Iodobenzoyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine include:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C20H24IN5O

Molecular Weight

477.3 g/mol

IUPAC Name

(4-iodophenyl)-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H24IN5O/c1-15-14-18(24-8-2-3-9-24)23-20(22-15)26-12-10-25(11-13-26)19(27)16-4-6-17(21)7-5-16/h4-7,14H,2-3,8-13H2,1H3

InChI Key

QNSAUJVSQBDDPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)I)N4CCCC4

Origin of Product

United States

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